2,4,5-Trifluorocinnamic acid

Übersicht

Beschreibung

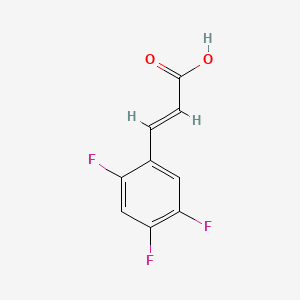

2,4,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2,4,5-trifluorobenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine to form this compound.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods:

Electrochemical Synthesis: An industrial method involves the electrochemical reduction of 2,4,5-trifluorobenzyl chloride in the presence of carbon dioxide to yield this compound.

Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of 2,4,5-trifluorobenzylidene malononitrile followed by hydrolysis to produce the desired acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to 2,4,5-trifluorophenylpropionic acid using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2,4,5-Trifluorobenzoic acid.

Reduction: 2,4,5-Trifluorophenylpropionic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have shown that 2,4,5-trifluorocinnamic acid and its derivatives exhibit significant antimicrobial activity against various bacteria. For instance, compounds with a trifluoromethyl group have demonstrated strong inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds range from 0.15 to 5.57 µM, indicating their potential as new antibacterial agents.

Anti-inflammatory Effects

Cinnamic acid derivatives, including this compound, have been investigated for their anti-inflammatory properties. In animal models of gastric lesions induced by hydrochloric acid and ethanol, these compounds showed a significant reduction in lesion size compared to control groups . Specifically, the inhibition rates were notable, with some derivatives achieving up to 86.3% inhibition of gastric lesions.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have indicated that the position of the trifluoromethyl group significantly influences the compound's efficacy. For example:

- The para -trifluoromethylated compound exhibited enhanced growth inhibition against C. campestris, while the ortho -trifluoromethylated variant showed reduced activity .

- Modifications to the structure can lead to varying degrees of biological activity; thus, careful design of analogs is essential for maximizing therapeutic potential.

Herbicidal Activity

Research has highlighted the potential use of this compound as a herbicide due to its growth-inhibitory effects on certain plant species. In vitro studies demonstrated that this compound can inhibit seedling growth in C. campestris by nearly 39% at a concentration of 1 mM . This suggests that it may serve as an effective agent for controlling unwanted plant growth.

Photodimerization

The photochemical properties of this compound allow it to undergo photodimerization under UV light exposure. This reaction can be utilized in creating new materials with specific optical properties . The ability to form stable dimers through photochemical processes opens avenues for developing light-responsive materials.

Summary Table of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Antimicrobial | Inhibition of MRSA and E. faecalis | MICs: 0.15–5.57 µM |

| Anti-inflammatory | Reduction of gastric lesions | Up to 86.3% inhibition in animal models |

| Herbicidal | Growth inhibition in C. campestris | 39% inhibition at 1 mM |

| Material Science | Photodimerization for new materials | High conversion rates under UV light |

Wirkmechanismus

The mechanism by which 2,4,5-Trifluorocinnamic acid exerts its effects involves interactions with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural similarity to cinnamic acid derivatives.

Pathways Involved: It may influence pathways related to oxidative stress and inflammation, although specific pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3,4,5-Trifluorocinnamic Acid: Similar in structure but with fluorine atoms at different positions, leading to different chemical properties and reactivity.

2,3,4-Trifluorocinnamic Acid: Another isomer with distinct physical and chemical characteristics.

Uniqueness: 2,4,5-Trifluorocinnamic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.

Biologische Aktivität

2,4,5-Trifluorocinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities. This compound features three fluorine atoms substituted on the aromatic ring, which can significantly influence its chemical reactivity and biological effects. This article reviews the biological activities of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and other relevant pharmacological effects.

Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In a study assessing various cinnamic acid derivatives, it was found that compounds with trifluoromethyl substitutions could modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. Specifically, this compound demonstrated a significant reduction in NF-κB activity by approximately 9% following lipopolysaccharide (LPS) stimulation in THP1-Blue™ cells .

Table 1: Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound | NF-κB Activity Reduction (%) |

|---|---|

| This compound | 9 |

| Other derivatives (e.g., 2-CF3-4-F) | 10-15 |

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated using various human cell lines. The compound exhibited an IC50 value greater than 20 µM across multiple tests, indicating low cytotoxicity compared to other more toxic derivatives . This suggests that while it possesses biological activity, it may have a favorable safety profile for potential therapeutic applications.

Table 2: Cytotoxicity Profile of Cinnamic Acid Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | >20 | Low cytotoxicity |

| Compound with Cl-Br substitution | 6.5 ± 1.0 | Higher cytotoxicity |

Gastric Protective Effects

In animal studies focusing on gastric lesions induced by hydrochloric acid and ethanol (HCl/EtOH), several cinnamic acid derivatives were tested for their protective effects. Notably, derivatives including those with trifluoromethyl groups showed significant inhibition of gastric lesions compared to control groups. For instance, 2-(trifluoromethyl)cinnamic acid demonstrated a lesion index reduction of approximately 61% at a dosage of 200 mg/kg .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of NF-κB : By modulating the activity of NF-κB, the compound may reduce inflammation and associated cellular damage.

- Antioxidant Activity : Some studies suggest that cinnamic acids can exhibit radical scavenging properties; however, specific data on the antioxidant capacity of this particular compound is limited.

- Gastric Protection : The compound may enhance gastric mucosal defense mechanisms and inhibit excessive gastric acid secretion.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic roles of this compound:

- Inflammation Models : In vitro studies using THP1 cells demonstrated its ability to attenuate inflammatory responses effectively.

- Gastric Lesion Models : Animal models indicated significant protective effects against HCl/EtOH-induced gastric lesions when treated with trifluoromethyl derivatives.

Analyse Chemischer Reaktionen

Carbonylation and Coupling Reactions

Fluorinated cinnamic acids participate in palladium-catalyzed coupling reactions. For instance, trans-4-(trifluoromethyl)cinnamic acid is synthesized via Heck coupling between 4-(trifluoromethyl)benzaldehyde and acrylic acid using palladium acetate . Similarly, 2,4,5-trifluorocinnamic acid could undergo Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives, though specific studies are pending.

Example Reaction Pathway:

Substitution Reactions

The trifluoromethyl groups facilitate nucleophilic aromatic substitution (NAS) under mild conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at 80°C replaces fluorine atoms with hydroxyl groups, yielding polyhydroxycinnamic acids .

-

Halogen Exchange : Fluorine substituents can be replaced by chlorine or bromine using Lewis acids like AlCl₃ .

Oxidation and Reduction

The α,β-unsaturated carbonyl system in this compound allows for selective redox transformations:

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the double bond, producing trifluorobenzoic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 3-(2,4,5-trifluorophenyl)propanoic acid .

Environmental and Stability Considerations

Eigenschaften

IUPAC Name |

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQEUPEGKJFCW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420766 | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694511-56-3, 247170-17-8 | |

| Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.